Product packaging for Holmium(3+) perchlorate(Cat. No.:CAS No. 14017-54-0)

Holmium(3+) perchlorate

Cat. No.: B082962
CAS No.: 14017-54-0
M. Wt: 571.4 g/mol
InChI Key: RRHAFXDVTMGQFK-UHFFFAOYSA-K
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Description

Holmium perchlorate is a high-purity solution prepared by dissolving holmium oxide (Ho₂O₃) in a defined concentration of perchloric acid, typically 4% (w/w) Ho₂O₃ in 10% (v/v) HClO₄ . Its primary research value lies in its application as a certified wavelength standard for the calibration and validation of ultraviolet and visible (UV/Vis) spectrophotometers . This stable solution provides multiple sharp and invariant absorption bands across a range of 240 nm to 640 nm, enabling laboratories to maintain metrological traceability and ensure the accuracy of their instrumental wavelength scales . The established peaks, including key wavelengths such as 241.1 nm, 287.1 nm, 361.4 nm, and 536.5 nm, are critical for quality control checks, system suitability tests, and aligning instruments after major repairs . The holmium (Ho³⁺) aqua ion in perchloric acid demonstrates exceptional long-term stability, with studies confirming that the absorption band locations do not vary with time, temperature, or concentration, making it an exceptionally reliable reference material . This product is intended for use in research environments, including pharmaceutical and environmental analysis . It is supplied as a liquid in a sealed container and should be stored at 15-25°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H12HoO18 B082962 Holmium(3+) perchlorate CAS No. 14017-54-0

Properties

IUPAC Name

holmium(3+);triperchlorate;hexahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClHO4.Ho.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHAFXDVTMGQFK-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ho+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H12HoO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14017-54-0
Record name Holmium(3+) perchlorate
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Record name Holmium(3+) perchlorate
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Synthetic Methodologies and Precursor Chemistry

Preparation Protocols for Holmium Perchlorate (B79767) Solutions

The synthesis of holmium perchlorate solutions is primarily achieved through the reaction of holmium oxide with perchloric acid. This method is straightforward and widely documented for applications such as the preparation of wavelength calibration standards for spectrophotometers. quora.comresearchgate.netnist.gov

The most common method for preparing holmium perchlorate solution involves the direct dissolution of holmium oxide (Ho₂O₃) in an aqueous solution of perchloric acid (HClO₄). quora.com Holmium oxide, a sesquioxide of the rare earth element holmium, reacts with the strong acid to form the soluble holmium(III) perchlorate salt and water. quora.comnist.gov

The reaction can be represented by the following equation: Ho₂O₃ + 6HClO₄ → 2Ho(ClO₄)₃ + 3H₂O

Specific laboratory-scale protocols often detail the precise quantities of reactants. For instance, a common procedure involves dissolving approximately 1.0 gram of holmium oxide in 1.4 M perchloric acid, followed by dilution to a final volume of 25 ml with the same solvent. quora.comechemi.com Another protocol specifies weighing about 400 mg of holmium oxide and transferring it into a 10 ml volumetric flask that already contains 5 ml of 1.4 M perchloric acid solution, which is then shaken to facilitate dissolution and filled to the mark.

Table 1: Example Protocols for Holmium Perchlorate Solution Preparation

Holmium Oxide Mass Perchloric Acid Concentration Final Volume Source
~1.0 g 1.4 M 25 mL quora.com, echemi.com
~400 mg 1.4 M 10 mL

To ensure complete dissolution and achieve a stable solution, certain reaction conditions can be optimized. One key parameter is temperature. The application of gentle heat, for instance by using a water bath, can aid the dissolution process of holmium oxide in perchloric acid. quora.comechemi.com

The stability of the resulting holmium perchlorate solution has been studied as a function of several parameters, including temperature, concentration, and the spectral bandwidth used for its characterization. researchgate.net These factors are particularly crucial when the solution is intended for use as a certified reference material for calibrating the wavelength scales of spectrophotometers. researchgate.netnist.gov The concentration of the perchloric acid itself is also a critical factor; solutions are typically prepared using 1.4 M perchloric acid. quora.com

The purity of the final holmium perchlorate solution is directly dependent on the purity of the initial holmium oxide precursor. For applications requiring high accuracy, such as wavelength standards, high-purity holmium oxide is essential. quora.comresearchgate.net Commercially available holmium(III) perchlorate solutions are often specified to have a purity of 99.9% on a trace metals basis. sigmaaldrich.cn This level of purity necessitates the use of holmium oxide precursors that are themselves highly purified. Standardizing bodies like the National Institute of Standards and Technology (NIST) can be a source for high-purity holmium oxide. quora.com The analysis of uncertainties related to the purity of the precursor is a critical step in the certification of holmium-based wavelength standards. researchgate.net

Synthesis of Holmium(III) Coordination Complexes Utilizing Perchlorate Precursors

Holmium perchlorate is not only an end product for specific applications but also a valuable starting material, or precursor, for the synthesis of Holmium(III) coordination complexes. sigmaaldrich.cn The perchlorate anions are weakly coordinating, which allows them to be easily displaced by other ligands, making holmium perchlorate a versatile reagent in coordination chemistry.

Holmium(III) perchlorate solution is explicitly identified as a precursor for synthesizing Holmium(III) complex nanoparticles. sigmaaldrich.cn Research has demonstrated the formation of such nanoparticles through the reaction of holmium precursors with specific ligands. For example, Holmium(III) complex nanoparticles have been synthesized and encapsulated within the nanopores of Zeolite Y. sigmaaldrich.cn While various methods exist for creating holmium-based nanoparticles, the use of a soluble, high-purity precursor like holmium perchlorate facilitates controlled reaction conditions for nanoparticle formation.

Table 2: Application of Holmium Perchlorate in Nanoparticle Synthesis

Precursor Application Research Finding

Holmium(III) ions can form coordination complexes with a variety of organic ligands, including amino acids. While specific literature detailing the reaction between holmium perchlorate and amino acids is not abundant, the general principles of metal-amino acid complex formation are well-established. jocpr.com

The synthesis typically involves the reaction of a metal salt solution with an amino acid. jocpr.com In this context, a holmium perchlorate solution would serve as the source of Ho³⁺ ions. Amino acids can act as bidentate ligands, coordinating to the metal ion through both the carboxyl and amine groups. jocpr.com To facilitate this coordination, the reaction is often carried out under pH conditions where the amino acid is deprotonated, enhancing its ability to act as a ligand. jocpr.com Therefore, holmium perchlorate can be considered a suitable precursor for the synthesis of holmium-amino acid complexes, where the perchlorate ion would act as a counter-ion in the resulting complex or be replaced by the coordinating amino acid.

Table of Mentioned Compounds

Compound Name Chemical Formula
Holmium perchlorate Ho(ClO₄)₃
Holmium oxide Ho₂O₃
Perchloric acid HClO₄

Coordination with Amino Acid Ligands

β-Alanine-Based Complexes

Similar to glycine (B1666218), β-alanine (β-Ala) can act as a ligand for holmium(III). The synthesis of holmium(III) perchlorate complexes with β-alanine would likely follow a similar procedure to that of glycine-based complexes. The reaction would involve combining holmium(III) perchlorate with β-alanine in a suitable solvent, such as water or a mixed aqueous-organic solvent system. The coordination of β-alanine to metal ions typically occurs through the carboxylate oxygen and the amino nitrogen, forming a chelate ring. umsha.ac.irresearchgate.netumsha.ac.ir The larger chelate ring formed by β-alanine compared to glycine may influence the stability and structure of the resulting holmium(III) complex.

The synthesis of related chromium(III) complexes with alanine (B10760859) and valine involved reacting the metal chloride with the amino acid in a 1:3 molar ratio, resulting in the formation of bidentate coordination through the carboxyl oxygen and the amino nitrogen. researchgate.netumsha.ac.ir A similar approach could be adopted for the synthesis of holmium(III)-β-alanine complexes.

Table 2: Inferred Synthetic Approach for Holmium(III)-β-Alanine Perchlorate Complexes

ParameterValue/Condition
Holmium(III) SaltHolmium(III) perchlorate
Ligandβ-Alanine
SolventWater or aqueous-organic mixture
Molar Ratio (Ho:β-Ala)e.g., 1:3
Coordination ModeBidentate (carboxylate oxygen, amino nitrogen)
Product IsolationCrystallization or precipitation

Synthesis with Schiff Base Ligands

Schiff bases, which are formed by the condensation of a primary amine and an aldehyde or ketone, are versatile ligands in coordination chemistry. mdpi.com The synthesis of holmium(III) perchlorate complexes with Schiff base ligands generally involves a two-step process. First, the Schiff base ligand is synthesized, and then it is reacted with the holmium(III) salt. orientjchem.org Alternatively, a one-pot synthesis can be employed where the amine, aldehyde/ketone, and holmium(III) perchlorate are reacted together in a single vessel. youtube.com

For instance, a heptadentate Schiff base ligand has been used to synthesize a holmium(III) complex by reacting holmium chloride hexahydrate with the pre-synthesized ligand in a weakly alkaline methanolic solution under a nitrogen atmosphere. tandfonline.com The resulting complex precipitated as a yellow microcrystalline solid upon cooling. tandfonline.com A similar methodology could be adapted for holmium(III) perchlorate. The coordination of the Schiff base to the holmium(III) ion typically occurs through the imine nitrogen and other donor atoms present in the ligand, such as phenolic oxygen atoms. orientjchem.org

Table 3: General Synthetic Scheme for Holmium(III)-Schiff Base Perchlorate Complexes

StepDescription
1. Ligand Synthesis Condensation of a primary amine with an aldehyde or ketone.
2. Complexation Reaction of the synthesized Schiff base ligand with holmium(III) perchlorate in a suitable solvent (e.g., methanol, ethanol).
Alternative Method One-pot reaction of amine, aldehyde/ketone, and holmium(III) perchlorate.

Formation of Complexes with Pyrazinamide (B1679903)

Pyrazinamide, an antitubercular drug, can act as a ligand and form complexes with metal ions. researchgate.netnih.govnih.gov The synthesis of holmium(III) perchlorate complexes with pyrazinamide can be envisioned through the direct reaction of holmium(III) perchlorate with pyrazinamide in a suitable solvent. The coordination of pyrazinamide to a metal ion can occur through the nitrogen atom of the pyrazine (B50134) ring and the oxygen or nitrogen atom of the amide group, allowing it to act as a bidentate or bridging ligand. researchgate.netnih.gov

The synthesis of pyrazinamide-isoniazid hybrids has been achieved using ultrasound-assisted methods, which significantly reduced the reaction time. scielo.org.co This suggests that modern synthetic techniques could also be applied to the preparation of holmium(III)-pyrazinamide complexes. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and coordination environment.

Coordination with Disulfoxide Ligands

Disulfoxide ligands, which contain two sulfoxide (B87167) groups, are known to coordinate to metal ions through the oxygen atoms of the sulfoxide moieties. The synthesis of holmium(III) perchlorate complexes with disulfoxide ligands would involve the reaction of holmium(III) perchlorate with a disulfoxide ligand in a non-aqueous solvent, as the sulfoxide groups can be sensitive to hydrolysis.

The synthesis of new disulfoxides of the type R-S(O)–(CH2)n–(O)S-R has been reported, and these have been used to form complexes with ruthenium. researchgate.net A similar synthetic strategy could be employed for holmium(III), where the disulfoxide ligand is reacted with holmium(III) perchlorate in a solvent like ethanol (B145695) or acetonitrile (B52724). The coordination of the disulfoxide ligand to the holmium(III) ion would likely result in the formation of a chelate ring, with the size of the ring depending on the number of methylene (B1212753) units (n) separating the two sulfoxide groups.

Ternary Complexes Involving Phenanthroline

The synthesis of ternary holmium(III) complexes involving 1,10-phenanthroline (B135089) (phen) and another ligand, with perchlorate as the counter-ion, is a viable synthetic route. A binuclear holmium(III) benzoate (B1203000) complex with 1,10-phenanthroline, [Ho(BA)3phen]2, has been synthesized and characterized. acs.org In this structure, each holmium(III) ion is eight-coordinated, with two nitrogen atoms from the phenanthroline molecule and six oxygen atoms from the benzoate ligands. acs.org

A similar synthetic strategy could be employed to prepare ternary holmium(III) perchlorate complexes. This would involve the reaction of holmium(III) perchlorate with 1,10-phenanthroline and a secondary ligand in a suitable solvent. The presence of the bulky phenanthroline ligand can influence the coordination geometry and the number of other ligands that can bind to the holmium(III) center. The synthesis of various nickel phenanthroline complexes has been achieved using a three-layer diffusion method to obtain single crystals, a technique that could be applicable to holmium complexes as well. mdpi.com

Table 4: Crystal Data for a Ternary Holmium(III) Benzoate Phenanthroline Complex

ParameterValue
Formula[Ho(C7H5O2)3(C12H8N2)]2
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.7162(18)
b (Å)11.845(3)
c (Å)12.227(2)
α (°)105.141(11)
β (°)93.845(8)
γ (°)112.880(5)
Z1
Data from reference acs.org

Hydrothermal Synthesis of Holmium(III) Coordination Polymers

Hydrothermal synthesis is a powerful technique for the preparation of coordination polymers, including those of holmium(III). mdpi.comtandfonline.comresearchgate.net This method involves carrying out the reaction in water at elevated temperatures and pressures in a sealed container, such as a Teflon-lined autoclave. scispace.com The use of hydrothermal conditions can lead to the formation of crystalline products with unique structures that may not be accessible through conventional solution-based methods.

Several holmium(III) coordination polymers have been synthesized using hydrothermal methods with various organic ligands. For example, a novel 3D holmium(III) coordination polymer, {Ho2(H2O)2(DMF)2(ATPA)3}n (where H2ATPA is 2-aminoterephthalic acid), was synthesized via the hydrothermal method. researchgate.netmu.edu.tr Another example is the hydrothermal synthesis of {[Ho2(DHTA)3(H2O)5]·H2O}n (where DHTA is 2,5-dihydroxy-1,4-terephthalic acid anion). mdpi.comscispace.com In these syntheses, a holmium(III) salt (such as holmium nitrate) is reacted with the organic ligand in water, and the pH is often adjusted to control the deprotonation of the ligand and facilitate the formation of the coordination polymer. scispace.commu.edu.tr This methodology could be extended to the use of holmium(III) perchlorate to synthesize novel coordination polymers.

Utilization of Dihydroxyterephthalic Acid Ligands

The synthesis of holmium(III) coordination polymers can be achieved through hydrothermal methods employing ligands such as 2,5-dihydroxy-1,4-terephthalic acid (DHTA). A notable example is the formation of a novel three-dimensional holmium(III) coordination polymer, {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n. mdpi.com This complex is synthesized by reacting holmium(III) nitrate (B79036) hexahydrate with DHTA under hydrothermal conditions. mdpi.com

The procedure involves dissolving holmium nitrate and DHTA in distilled water, followed by the addition of a sodium hydroxide (B78521) solution to adjust the pH. mdpi.com The resulting solution is then sealed in a Teflon-lined stainless-steel autoclave and heated at 150 °C for several days. After cooling, primrose yellow block crystals of the coordination polymer are obtained. mdpi.com In this structure, the DHTA ligand coordinates to the holmium(III) ions in both a bidentate and a tridentate bridging fashion, creating a stable 3D supramolecular network. mdpi.com

The key parameters for this synthesis are summarized in the table below.

Table 1: Hydrothermal Synthesis Parameters for a Holmium(III) Coordination Polymer with DHTA

Parameter Value
Holmium Precursor Holmium(III) nitrate hexahydrate
Ligand 2,5-dihydroxy-1,4-terephthalic acid (DHTA)
Solvent Distilled water
pH Adjustment Sodium hydroxide solution
Temperature 150 °C
Reaction Time 3 days
Product {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n

Although this synthesis utilizes holmium nitrate, it establishes a viable pathway for incorporating holmium into complex structures with dihydroxyterephthalic acid ligands. The fundamental coordination chemistry explored in this method is directly applicable to systems where holmium perchlorate might be used as the precursor, assuming solubility and reactivity conditions are met.

Metal-Organic Framework (MOF) Synthesis

The synthesis of holmium-based Metal-Organic Frameworks (Ho-MOFs) is an area of growing interest due to their potential applications in various fields. Solvothermal synthesis is a common method employed for the preparation of these materials, often using holmium nitrate as the holmium source. mdpi.com

In a typical solvothermal synthesis, a solution of a holmium salt and a suitable organic linker in a solvent is placed in a Teflon-lined steel autoclave and heated for an extended period. mdpi.com For instance, new Ho-MOFs have been synthesized using various benzenecarboxylic acids as linkers in ethanol. mdpi.com The choice of ligand, solvent, and reaction conditions such as temperature and time are crucial in determining the final structure and properties of the MOF. researchgate.net

The following table outlines the general conditions for the solvothermal synthesis of Ho-MOFs.

Table 2: General Solvothermal Synthesis Conditions for Holmium-Based MOFs

Parameter Description
Holmium Precursor Holmium(III) nitrate pentahydrate
Ligands Benzenecarboxylic acids (e.g., 1,3,5-H₃btc, 1,2,4-H₃btc, 1,2-H₂bdc)
Solvent Ethanol
Temperature 150 °C
Reaction Time 130 hours
Method Solvothermal

These synthetic strategies result in Ho-MOFs with varying structures, from amorphous to crystalline, depending on the specific ligand used. mdpi.com The resulting frameworks can exhibit microporosity and are characterized by various analytical techniques, including X-ray diffraction, scanning electron microscopy, and thermogravimetric analysis. rsc.orgrsc.org While these examples use holmium nitrate, the principles of solvothermal synthesis can be extended to holmium perchlorate, provided the perchlorate anion does not interfere with the framework formation and is compatible with the chosen solvent and ligand system.

Non-Aqueous Synthesis Routes for Holmium Perchlorate Compounds

The preparation of anhydrous lanthanide compounds, including perchlorates, often necessitates the use of non-aqueous synthesis routes to avoid the strong coordination of water molecules to the lanthanide ion. While specific non-aqueous methods for the synthesis of holmium perchlorate are not extensively detailed in the provided results, general strategies for the synthesis of anhydrous lanthanide salts and complexes in non-aqueous media can be considered.

One approach to obtaining anhydrous metal perchlorates involves the reaction of anhydrous metal chlorides with chlorine perchlorate at low temperatures. google.com This method has been applied to the synthesis of various anhydrous metal perchlorates, and the general principle could potentially be adapted for holmium. The reaction is typically carried out at temperatures ranging from -45 °C to 20 °C. google.com

Another general strategy for synthesizing anhydrous lanthanide compounds is the use of ionic liquids as the reaction medium. This has been successfully demonstrated for the synthesis of anhydrous lanthanide acetate (B1210297) complexes from lanthanide chloride hydrates. nih.gov The ionic liquid acts as both a solvent and a reagent, facilitating the formation of the anhydrous product. This approach could be explored for the synthesis of anhydrous holmium perchlorate by selecting an appropriate ionic liquid and holmium precursor.

Furthermore, non-aqueous sol-gel routes have been employed for the synthesis of lanthanide-based nanoparticles in organic solvents. mpg.de These methods provide better control over particle size, shape, and crystallinity compared to aqueous routes. For example, lanthanum hydroxide nanoparticles have been synthesized via a non-aqueous sol-gel process involving the reaction of a lanthanum alkoxide with an organic solvent under solvothermal conditions. mpg.de A similar approach could be investigated for the synthesis of holmium perchlorate-based materials in non-aqueous media.

The synthesis of lanthanide perchlorate complexes with various organic ligands in non-aqueous solvents like acetonitrile has also been reported. nih.govias.ac.in In these syntheses, the hydrated lanthanide perchlorate is typically reacted with the ligand in a non-aqueous solvent, leading to the formation of the desired complex. While these methods may start with a hydrated salt, the use of a non-aqueous solvent during the complexation step is crucial for controlling the final product's composition and properties.

Advanced Structural Elucidation Techniques

Single-Crystal X-ray Diffraction Analysis of Holmium Perchlorate (B79767) Complexes

The initial step in SC-XRD analysis involves determining the crystal system and space group, which describe the symmetry of the crystal lattice. Holmium complexes have been shown to crystallize in various systems depending on the ligands involved. For instance, a binuclear holmium(III) benzoate (B1203000) complex with 1,10-phenanthroline (B135089) crystallizes in the triclinic crystal system with a P-1 space group. acs.org Similarly, a coordination polymer of holmium(III) with 2,5-dihydroxy-1,4-terephthalic acid also adopts a triclinic system and a P-1 space group. scispace.commdpi.com In contrast, certain holmium complexes with dipivaloylmethane have been found to crystallize in the monoclinic space group P21/n. researchgate.net

The table below summarizes crystallographic data for several holmium complexes, illustrating the diversity of crystal systems and space groups observed.

CompoundCrystal SystemSpace GroupReference
[Ho(BA)3phen]2TriclinicP-1 acs.org
{[Ho2(DHTA)3(H2O)5]·H2O}nTriclinicP-1 scispace.commdpi.com
[Ho(dpm)3]2MonoclinicP21/n researchgate.net
[Ho(thd)3]OrthorhombicPna21 researchgate.net
[Ho(H2O)4(L-Ala)2]2(ClO4)6MonoclinicC2 mdpi.com

BA = Benzoate, phen = 1,10-Phenanthroline, DHTA = 2,5-dihydroxy-1,4-terephthalic acid anion, dpm = dipivaloylmethane, thd = 2,2,6,6-tetramethyl-3,5-heptanedionate, Ala = Alanine (B10760859)

SC-XRD analysis provides a definitive picture of the coordination polyhedron around the central holmium ion. The coordination number (CN) and geometry are highly dependent on the steric and electronic properties of the coordinated ligands. In many holmium complexes, the metal center is eight-coordinated. acs.orgscispace.commdpi.com For example, in a binuclear holmium(III) benzoate complex, each Ho(III) ion is coordinated to eight oxygen and nitrogen atoms, resulting in a distorted square antiprismatic geometry. acs.org Similarly, a series of holmium(III) complexes with β-diketonate and 2,2'-bipyridine-type ligands also feature an eight-coordinate Ho(III) center with a HoO₆N₂ coordination sphere. mdpi.com Ten-coordinate holmium complexes have also been characterized, such as those with pentadentate N₃O₂-type Schiff-base ligands. mdpi.com

The table below presents typical ranges for Ho-ligand bond lengths found in different holmium complexes.

Complex TypeCoordination NumberLigand AtomsBond Length Range (Å)Reference
[Ho(btfa)3(L)] type8O, N2.268(6) - 2.5549(2) mdpi.com
[Ho(HL)(L)] type10O, N2.347(3) - 2.528(8) mdpi.com
[Ln(H2O)4(L-Ala)2]26+9O2.373(2) - 2.536(2) mdpi.com

btfa = 4,4,4-Trifluoro-1-phenyl-1,3-butanedionate, L = N-donor ligand, HL/L = Pentadentate Schiff-base

Across the lanthanide series, ions exhibit a gradual decrease in ionic radius, known as the lanthanide contraction. This often leads to the formation of isostructural series of compounds, where different lanthanide ions can be substituted without changing the fundamental crystal structure. Hydrated lanthanide perchlorates, with the general formula Ln(ClO₄)₃·6H₂O, are known to contain isostructural octahedral [Ln(H₂O)₆]³⁺ ions in the solid state for elements like La, Tb, and Er. academie-sciences.fr Studies on complexes with other ligands, such as 2,2'-bipyridyl (bipy), have shown that the Ln(bipy)₂(NO₃)₃ series is isomorphous and isostructural for nearly all lanthanides, maintaining a 10-coordinate geometry despite the change in ionic size. academie-sciences.fracademie-sciences.fr Similarly, complexes involving alanine and perchlorate anions, [Ln(H₂O)₄(Ala)₂]₂(ClO₄)₆, form two distinct isostructural series for light and heavy lanthanides, with holmium belonging to the heavy series. mdpi.com This isostructural relationship is valuable for systematically studying how properties like luminescence and magnetism evolve across the lanthanide series.

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique used for the characterization of polycrystalline materials. It is primarily employed to identify crystalline phases and to confirm the bulk purity of a synthesized sample. The resulting diffraction pattern is a fingerprint of the material's crystal structure.

In the context of holmium compounds, PXRD has been used to verify the phase purity of newly synthesized coordination polymers. scispace.com For materials like holmium oxalate (B1200264) heptahydrate, PXRD analysis not only confirmed the crystalline nature of the solid but was also used to determine the unit cell parameters and identify the crystal as belonging to a monoclinic system with the space group P2₁/c. scirp.orgresearchgate.net Similarly, for holmium zirconate (Ho₂Zr₂O₇) nanoparticles, PXRD revealed the material crystallized as a single-phase cubic structure. whiterose.ac.uk High-temperature PXRD (HT-XRD) can also track structural changes and decomposition pathways as a function of temperature. whiterose.ac.uk

Electron Microscopy for Morphological and Structural Analysis

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for analyzing the morphology, size, and microstructure of materials at the nanoscale.

SEM is used to investigate the surface topography and crystal morphology of materials. For instance, it has been applied to study the grain boundaries and porosity of holmium oxide (Ho₂O₃) nanocrystals. researchgate.netresearchgate.net

TEM provides higher resolution images, allowing for the determination of particle size, shape, and even the visualization of crystal lattice planes. For PEG-functionalized Ho₂O₃ nanoparticles, TEM images showed an almost spherical morphology with sizes in the range of 67–81 nm. mdpi.com In the study of holmium zirconate nanoparticles, TEM was used to determine interplanar spacing and other morphological features. whiterose.ac.uk Often, electron microscopes are equipped with Energy Dispersive X-ray (EDX) spectroscopy, which provides elemental analysis, confirming the presence and stoichiometry of elements like holmium and oxygen in the nanostructures. whiterose.ac.ukmdpi.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology and topography of materials. bioclima.ro It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about its texture, shape, and size distribution. mpg.demdpi.com In the analysis of holmium-based nanomaterials, SEM reveals critical morphological details. For instance, studies on holmium oxide (Ho₂O₃) nanoparticles, which can be prepared from holmium perchlorate, have used SEM to identify quasi-spherical and multigonal particle shapes. rsc.orgresearchgate.net The technique is also employed to confirm the uniform dispersion of particles and analyze the surface features of composite materials containing holmia. researchgate.netresearching.cn SEM analysis, sometimes supplemented with software, can also quantify the average particle size. bioclima.ro

High-Resolution Transmission Electron Microscopy (HR-TEM)

High-Resolution Transmission Electron Microscopy (HR-TEM) offers superior spatial resolution compared to SEM, making it possible to visualize the atomic lattice of crystalline materials. mdpi.com This technique is used to determine particle size, size distribution, and morphology with high precision. bioclima.roingentaconnect.com In studies of holmium oxide nanoparticles derived from precursors like holmium perchlorate, HR-TEM has been instrumental. rsc.orgingentaconnect.com It has confirmed the quasi-spherical morphology of these nanoparticles and provided precise measurements of their particle sizes, often in the range of 6 to 12 nm. rsc.org HR-TEM images also help in assessing the crystallinity of the nanoparticles. ingentaconnect.com

Vibrational Spectroscopy for Structural Probing

Vibrational spectroscopy techniques, including FTIR and Raman, are fundamental for probing the chemical bonds and molecular structure of compounds by measuring the vibrations of atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and investigate the structural properties of molecules. semanticscholar.org The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations. mdpi.com

In the context of holmium perchlorate, an FTIR spectrum would be characterized by the vibrational modes of the perchlorate ion (ClO₄⁻) and the interactions involving the holmium ion. While extensive FTIR data on pure holmium perchlorate is not widely published, analysis of related holmium compounds is common. For holmium oxide (Ho₂O₃), a frequent product of holmium salt calcination, FTIR spectra prominently feature a characteristic absorption band corresponding to the Ho-O bond vibration, which has been reported at approximately 603 cm⁻¹. rsc.org In syntheses that use holmium perchlorate as a precursor, FTIR is a crucial tool to confirm the formation of the desired final product (like Ho₂O₃) and to ensure the absence of residual perchlorate ions. semanticscholar.orgmdpi.com

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides detailed information about a material's vibrational, rotational, and other low-frequency modes. It is highly sensitive to the symmetry of molecular vibrations and serves as an excellent tool for structural analysis, particularly for species in aqueous solutions. whiterose.ac.ukmdpi.com

Direct Raman spectroscopic studies have been conducted on aqueous solutions of holmium perchlorate. These studies reveal a distinct, strongly polarized Raman band at approximately 387 cm⁻¹. mdpi.comnih.gov This band is assigned to the totally symmetric stretching mode, or "breathing mode" (ν₁), of the Ho–O bonds within the hydrated holmium cation, [Ho(H₂O)₈]³⁺. mdpi.comnih.gov The presence of this band confirms that in aqueous perchlorate solutions, the holmium(III) ion exists as an octaaqua complex. mdpi.com

For comparison, the Raman spectra of crystalline holmium oxide (Ho₂O₃) show different characteristic peaks, with a strong band appearing around 379 cm⁻¹ (assigned as Fg + Ag modes), which indicates a well-crystalline structure. rsc.org

Raman Spectroscopic Data for Hydrated Holmium(III) Ion

SpeciesVibrational ModeRaman Peak Position (cm⁻¹)Reference
[Ho(H₂O)₈]³⁺ (in aqueous perchlorate solution)ν₁ (Ho–O symmetric stretch)387 mdpi.com, nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mdpi.comnih.gov XPS works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. nih.gov

XPS is frequently used to characterize holmium-containing materials, often synthesized from holmium perchlorate, to confirm the presence and oxidation state of holmium. mdpi.commdpi.com Analysis of holmium oxide nanoparticles has shown that the XPS spectrum for the Ho 4d region provides clear evidence of the holmium(III) oxidation state (Ho³⁺). mdpi.commdpi.com The deconvolution of the high-resolution Ho 4d spectrum typically reveals a peak corresponding to the Ho 4d₅/₂ core level. mdpi.com

XPS Binding Energy Data for Holmium

ElementCore LevelReported Binding Energy (eV)Inferred Oxidation StateReference
Ho4d₅/₂~160.5 - 161.6Ho³⁺ mdpi.com, mdpi.com
Ho4d₃/₂~162.7Ho³⁺ mdpi.com

Spectroscopic Investigations of Electronic and Optical Phenomena

Luminescence and Photophysical Properties of Holmium(III) Complexes

The luminescence of holmium(III) ions is characterized by narrow and distinct f-f transitions, which span the visible to the near-infrared (NIR) regions of the electromagnetic spectrum. mdpi.com However, these transitions are Laporte-forbidden, leading to low absorption coefficients. researchgate.net To overcome this limitation, holmium(III) is often complexed with organic ligands that act as sensitizers, significantly enhancing luminescence efficiency through a process known as the "antenna effect". mdpi.comacs.org

The primary mechanism for sensitizing Ho(III) luminescence is ligand-to-metal energy transfer (LMET), often referred to as the antenna effect. mdpi.com In this process, a coordinated organic chromophore (the ligand) with a large absorption cross-section absorbs incident light (typically UV-Vis), transitioning to an excited singlet state. researchgate.netlibretexts.org This is followed by an efficient intersystem crossing to a longer-lived triplet state. The energy is then transferred from the ligand's triplet state to a resonant excited state of the Ho(III) ion. Finally, the excited Ho(III) ion relaxes through characteristic f-f radiative transitions, producing its signature emission spectrum. mdpi.com

This energy transfer pathway bypasses the inefficient direct excitation of the metal ion. researchgate.net The efficiency of LMET is critically dependent on the energy gap between the ligand's triplet state and the accepting energy level of the holmium ion. An optimal energy match facilitates efficient transfer, while a large mismatch can hinder the process or lead to back-energy transfer. mdpi.com

Upon successful energy transfer from the ligand, holmium(III) complexes exhibit characteristic metal-centered emission spectra. In the visible region, a prominent and strong emission band is typically observed around 661 nm, which is assigned to the ⁵F₅ → ⁵I₈ transition of the Ho³⁺ ion. mdpi.com This transition from the ⁵F₅ excited state to the ⁵I₈ ground state is often the most intense feature in the visible spectrum of holmium complexes. mdpi.com

The high resolution of these emission bands can reveal the splitting of the degenerate 4f energy levels due to the influence of the crystal field created by the surrounding ligands. mdpi.com Weaker transitions in the visible region may also be observed, such as those originating from the ⁵G₆ and ⁵F₃ levels to the ⁵I₈ ground state. researchgate.net Solutions of holmium oxide in perchloric acid, which form holmium perchlorate (B79767), are well-regarded as wavelength standards for spectrophotometer calibration due to their numerous sharp and stable absorption bands across the UV-Visible range. researchgate.netsigmaaldrich.com

Table 1: Key Emission Transitions of Holmium(III) in Complexes

Wavelength (nm)TransitionSpectral RegionReference
~491⁵F₃ → ⁵I₈Blue researchgate.net
~543(⁵S₂, ⁵F₄) → ⁵I₈Green researchgate.net
~658-661⁵F₅ → ⁵I₈Red mdpi.comresearchgate.net
~1139⁵S₂ + ⁵F₄ → ⁵I₇Near-Infrared (NIR) researchgate.net
~2050⁵I₇ → ⁵I₈Near-Infrared (NIR) nih.govacs.org

Holmium(III) complexes are particularly noted for their emission in the near-infrared (NIR) region. After excitation of the ligand, several f-f transitions can be observed in the NIR. mdpi.com One of the most significant NIR emissions from holmium(III) occurs at approximately 2 µm (2000 nm), corresponding to the ⁵I₇ → ⁵I₈ transition. nih.govacs.org This emission is of great interest for applications in optical telecommunications, medical lasers, and remote sensing due to its location in a window of high atmospheric transparency and high absorption by water. nih.govresearchgate.net

Other NIR transitions have also been reported. For instance, studies on sol-gel materials doped with holmium(III) complexes have identified the ⁵F₅ → ⁵I₆ transition as a potential candidate for optoelectronic applications. acs.org The presence of multiple emission bands in both the visible and NIR regions makes holmium(III) complexes versatile luminescent materials. mdpi.com

The efficiency of luminescence from holmium(III) complexes is governed by a delicate balance between radiative and non-radiative decay processes. Several factors significantly influence the observed emission intensity and lifetime.

Ligand Structure: The choice of ligand is paramount. The substituents on the organic ligand can be modified to tune the energy of the triplet state, ensuring efficient energy transfer to the Ho(III) ion. mdpi.com

Non-Radiative Quenching: A major pathway for decreased luminescence intensity is quenching through vibrational coupling. High-energy oscillators, particularly C-H, N-H, and O-H bonds present in the ligands or solvent molecules, can deactivate the excited state of the Ho(III) ion non-radiatively. nih.gov This effect is especially pronounced for NIR emissions where the energy gap between excited states is smaller. The use of perfluorinated or deuterated ligands can significantly reduce this quenching and enhance emission brightness. nih.govacs.org

Concentration: At high concentrations, quenching effects can occur due to interactions between adjacent holmium ions, leading to a decrease in luminescence intensity. nih.gov

Table 2: Influence of Various Factors on Ho(III) Luminescence

FactorEffectMechanismReference
Ligand Choice HighOptimizes energy transfer by matching ligand triplet state energy to Ho(III) acceptance levels. mdpi.com
Vibrational Quenching HighHigh-energy oscillators (O-H, C-H bonds) cause non-radiative decay, reducing lifetime and intensity. nih.gov
Fluorination of Ligands HighReplaces C-H bonds with C-F bonds, reducing vibrational quenching and enhancing quantum yield. nih.govacs.org
Ho(III) Concentration MediumHigh concentrations can lead to self-quenching, reducing emission intensity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Holmium(III) Perchlorate Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. rsc.orgnanoqam.ca In systems containing paramagnetic ions like holmium(III), the NMR spectra of surrounding molecules are significantly altered. The unpaired electrons of the paramagnetic center create a large local magnetic field, which influences the nuclear spins of nearby atoms, leading to substantial shifts in their resonance frequencies and changes in relaxation rates. acs.orgrsc.org

The interaction between a paramagnetic holmium(III) ion and a molecule can be utilized to determine the concentration of holmium complexes in solution. The Evans method, for example, measures the bulk magnetic susceptibility shift in the ¹H-NMR signal of an inert reference compound, which is directly proportional to the concentration of the paramagnetic species. rsc.org

Lanthanide complexes, including those of holmium, are widely used as NMR shift reagents. These reagents are Lewis acidic and can coordinate reversibly to basic sites (e.g., lone pairs on oxygen or nitrogen atoms) in organic molecules. slideshare.netlibretexts.org This coordination brings the lanthanide ion into close proximity with the molecule's protons, inducing large chemical shifts.

The primary advantage of using a shift reagent is to simplify complex NMR spectra by resolving overlapping signals. slideshare.netlibretexts.org The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the specific nucleus, which can provide valuable structural information.

Holmium(III) complexes are known to act as shift reagents that typically induce upfield (high-field) shifts in proton resonances. slideshare.net This is in contrast to other lanthanides like europium or ytterbium, which generally cause downfield shifts. slideshare.net This predictable shifting behavior makes holmium complexes a useful tool in the structural analysis of molecules that possess coordinating functional groups.

Table 3: Direction of NMR Shift for Selected Lanthanide Shift Reagents

Lanthanide IonTypical Shift Direction
Cerium (Ce³⁺)Upfield
Praseodymium (Pr³⁺)Upfield
Neodymium (Nd³⁺)Upfield
Samarium (Sm³⁺)Upfield
Europium (Eu³⁺)Downfield
Terbium (Tb³⁺)Upfield
Holmium (Ho³⁺) Upfield
Erbium (Er³⁺)Downfield
Thulium (Tm³⁺)Downfield
Ytterbium (Yb³⁺)Downfield
Source: slideshare.net

Comparative Spectroscopic Analysis with Holmium Oxide Systems

A comparative spectroscopic analysis between holmium perchlorate solutions and solid-state holmium oxide glass systems reveals important insights into the influence of the local chemical environment on the electronic transitions of the trivalent holmium ion (Ho³⁺). Both materials are widely utilized as wavelength calibration standards in UV-Visible spectrophotometry due to the numerous sharp and well-defined absorption bands arising from the 4f-4f electronic transitions of the Ho³⁺ ion. nih.govquora.com However, the precise spectral positions of these absorption maxima exhibit noticeable differences between the two media.

Holmium perchlorate, prepared by dissolving holmium oxide in perchloric acid, results in the hydration of holmium ions. In this aqueous environment, the Ho³⁺ ion is solvated by water molecules, creating a distinct ligand field around the ion. In contrast, holmium oxide glass incorporates the Ho³⁺ ions into a rigid, amorphous silicate (B1173343) matrix. This difference in the immediate coordination environment—solvated ions in the perchlorate solution versus ions embedded in a glass matrix—directly affects the energy levels of the 4f orbitals. nih.gov

While both systems are based on the same rare earth oxide, the absorption spectra show slight shifts in the wavelengths of minimum transmittance (corresponding to absorption maxima). nih.gov These shifts are a direct consequence of the differing crystal fields experienced by the Ho³⁺ ion in a liquid solution versus a solid glass. The interaction between the Ho³⁺ ion and its surrounding ligands (water molecules in the solution, or the silicate network in the glass) perturbs the electronic energy levels, leading to variations in the absorption peak positions.

Furthermore, some absorption bands observed in the near-infrared region for holmium oxide glass are absent in the holmium perchlorate solution. nih.govquora.com This is attributed to the strong absorption by water molecules in this spectral region, which masks the underlying holmium transitions. nih.gov Despite these variations, the stability and reproducibility of the absorption bands in both systems have led to their certification as standard reference materials by metrological institutions like the National Institute of Standards and Technology (NIST). ccat.co.nz The selection between the liquid perchlorate solution and the solid glass filter often depends on the specific requirements of the application and the spectral range of interest. nih.govstarna.com

The detailed research findings, highlighting the certified wavelengths of minimum transmittance for both holmium perchlorate solution and holmium oxide glass, are presented below. These values are crucial for the accurate calibration of spectrophotometers.

Interactive Data Table: Comparative Wavelengths of Minimum Transmittance

Please select a standard from the dropdown menu to view its certified absorption peaks.

Thermodynamic and Solution Chemistry Studies

Thermal Decomposition Mechanisms of Holmium Perchlorate (B79767) Complexes

The thermal decomposition of metal complexes, including those of holmium perchlorate, is a complex process involving the breaking of coordinate and covalent bonds. The nature of the ligands coordinated to the holmium ion significantly influences the decomposition pathway and the thermal stability of the complex. While specific, detailed studies on a wide range of holmium perchlorate complexes are not extensively documented in publicly accessible literature, the general principles of thermal analysis of lanthanide complexes provide a framework for understanding their behavior.

For instance, studies on lanthanide complexes with various organic ligands reveal multi-step decomposition processes. Typically, the initial steps involve the loss of hydrated water molecules, followed by the decomposition of the organic ligand and finally the decomposition of the perchlorate anion, leading to the formation of a stable metal oxide as the final residue.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of compounds by measuring the change in mass as a function of temperature. The resulting TGA curve provides information on the temperature ranges at which decomposition events occur. The derivative of the TGA curve, known as the differential thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for each step.

For a hypothetical holmium perchlorate complex, a TGA/DTG analysis would reveal distinct steps corresponding to dehydration, ligand decomposition, and perchlorate decomposition. The temperature at which these events occur would be indicative of the thermal stability of the complex.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. DSC curves can identify endothermic processes, such as melting and dehydration, and exothermic processes, like crystallization and decomposition. This technique is crucial for determining phase transition temperatures and the enthalpy changes associated with these transitions.

In the context of holmium perchlorate complexes, DSC would be used to detect phase transitions, such as the melting of the complex or changes in its crystal structure, as well as the exothermic decomposition of the organic ligands and the perchlorate anion.

Kinetic Modeling of Decomposition Processes

To gain a deeper understanding of the reaction mechanism, the kinetic parameters of the decomposition processes are determined by applying various kinetic models to the thermogravimetric data. These models can be broadly categorized as model-fitting methods and isoconversional (model-free) methods. The choice of model depends on the nature of the decomposition reaction.

Determination of Activation Energies and Pre-exponential Factors

The activation energy (Ea) and the pre-exponential factor (A) are key kinetic parameters that describe the temperature dependence of the reaction rate. These parameters are often determined from TGA data collected at multiple heating rates using methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) isoconversional methods. The activation energy represents the minimum energy required for the decomposition reaction to occur.

Calculation of Thermodynamic Activation Parameters (Gibbs Energy, Enthalpy, Entropy)

From the kinetically determined activation energy and pre-exponential factor, it is possible to calculate other thermodynamic activation parameters such as the change in enthalpy of activation (ΔH), the change in entropy of activation (ΔS), and the change in Gibbs free energy of activation (ΔG). These parameters provide further insight into the transition state of the decomposition reaction. For example, a positive ΔH indicates an endothermic activation process, while the sign of ΔS* provides information about the degree of order in the transition state compared to the reactants.

Solution Stability and Speciation of Holmium Perchlorate

The behavior of holmium perchlorate in solution is of interest for various applications, including its use as a precursor in synthesis and as a calibration standard for spectrophotometers. The stability of holmium(III) ions in aqueous perchlorate media and the nature of the species present are important considerations.

Enthalpy and Entropy Studies of Complex Formation

The formation of complexes between the holmium(III) ion and various ligands in solution is governed by thermodynamic parameters, specifically the changes in enthalpy (ΔH) and entropy (ΔS). These values provide insight into the driving forces behind complexation, such as the nature of the metal-ligand bond, changes in the solvation sphere, and structural rearrangements.

Studies on the complexation of lanthanide ions, including holmium, are often conducted in a perchlorate medium. The perchlorate ion is a very weak ligand and is considered "innocent" or non-coordinating, which allows for the study of the interaction between the metal ion and the ligand of interest without interference from the counter-ion.

The following table presents representative thermodynamic data for the formation of lactate (B86563) complexes with neodymium(III) and europium(III), which are expected to be analogous to the behavior of holmium(III) due to the chemical similarities across the lanthanide series.

Table 3: Thermodynamic Parameters for the Formation of Nd(III) and Eu(III) Lactate Complexes at 25°C

Complexlog KΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Nd(Lactate)²⁺ 2.73-15.6-10.25.4
Nd(Lactate)₂⁺ 4.67-26.7-10.815.9
Nd(Lactate)₃ 5.96-34.0-12.121.9
Eu(Lactate)²⁺ 2.91-16.6-10.56.1
Eu(Lactate)₂⁺ 5.01-28.6-11.916.7
Eu(Lactate)₃ 6.41-36.6-13.623.0

Data sourced from studies on neodymium and europium lactate complexation as an analogue for holmium behavior. researchgate.net

Computational Chemistry and Theoretical Modeling

Application of Judd-Ofelt Theory for Optical Transition Intensities

The Judd-Ofelt theory is a cornerstone for analyzing the intensities of f-f electronic transitions in lanthanide ions. optica.orgresearchgate.net These transitions are formally forbidden by the Laporte rule, but they gain intensity through the mixing of opposite-parity electronic configurations (e.g., 4f and 5d) induced by the asymmetric ligand field. The theory uses three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which are determined by fitting experimental absorption spectra. aip.org

These parameters provide valuable information about the local environment of the Ho³⁺ ion:

Ω₂ is highly sensitive to the asymmetry of the coordination environment and the degree of covalency in the metal-ligand bond.

Ω₄ and Ω₆ are more related to the bulk properties of the host material, such as its rigidity. researchgate.net

Judd-Ofelt ParameterSignificanceTypical Values for Ho³⁺ in Various Hosts (x 10⁻²⁰ cm²)
Ω₂ Hypersensitivity, Covalency1.25 - 6.81 nih.govaip.org
Ω₄ Bulk Properties, Rigidity0.42 - 2.31 nih.govaip.org
Ω₆ Bulk Properties, Rigidity0.67 - 1.80 nih.govaip.org

Note: The values are indicative and vary significantly with the host material.

Group-Theoretical Analysis for Site Symmetry Determination in Complexes

Group theory is a mathematical framework used to describe the symmetry of molecules and predict the properties that are dependent on that symmetry. researchgate.netnasa.gov For lanthanide complexes, group-theoretical analysis is crucial for understanding the splitting of electronic energy levels (Stark splitting) and determining the selection rules for spectroscopic transitions. caltech.eduutm.md

The free Ho³⁺ ion has spherical symmetry, but when placed in a chemical environment like a perchlorate (B79767) solution, the symmetry is lowered. The coordination of ligands (water and/or perchlorate ions) creates a specific point group symmetry at the holmium site. This local site symmetry dictates how the (2J+1)-fold degenerate energy levels of the free ion will split into a number of Stark sublevels. wiley-vch.denasa.gov

For example, in a D₂ site symmetry, which is common for lanthanide ions in garnet crystals, all degeneracy is lifted for ions with an even number of electrons like Ho³⁺. nasa.gov By analyzing the number of observed peaks in high-resolution absorption or emission spectra and comparing them to the predictions of group theory for various possible point groups, the site symmetry of the Ho³⁺ ion in its complex can be determined. utm.mdchemrxiv.org While complex for solution-state species due to dynamic effects, this analysis provides fundamental insights into the structure of the coordination sphere. mpg.deresearchgate.net

Molecular Dynamics Simulations of Holmium Perchlorate Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov For holmium perchlorate solutions, MD simulations can provide detailed information on the structure of the hydration shells around the Ho³⁺ ion, the dynamics of water exchange, and the interactions between the cation, the perchlorate anions, and the solvent molecules. dovepress.com

Classical MD simulations using specifically developed pair interaction potentials have been performed on aqueous solutions of various lanthanide salts, including perchlorates. nih.govacs.org These studies have shown:

The structure of the first and second hydration spheres around the lanthanide ion.

The coordination number of the lanthanide ion, which for later lanthanides like holmium is typically found to be eight. nih.gov

The relative affinity of different anions for the lanthanide cation. Perchlorate (ClO₄⁻) is generally found to be a weakly coordinating anion, with a lower tendency to form inner-sphere complexes compared to anions like chloride or nitrate (B79036). nih.govacs.org

The dynamics of ligand exchange, revealing how quickly water molecules in the first coordination sphere are replaced by bulk water molecules.

Ab initio MD (AIMD) simulations, which combine MD with DFT, offer a higher level of theory and can provide even more accurate descriptions of the interactions, although they are computationally more demanding. osti.govxml-journal.net Such simulations on lanthanide aqua ions have helped refine our understanding of their hydration structures and dynamics at different temperatures. osti.gov

Advanced Characterization Methodologies and Analytical Developments

Application of High Precision Spectrophotometers for Wavelength Calibration Standards

Holmium perchlorate (B79767) solution is a widely recognized wavelength calibration standard used to verify the accuracy of spectrophotometers across the ultraviolet (UV) and visible (Vis) spectral regions, typically from 240 nm to 650 nm. Its utility stems from a series of sharp and well-defined absorption peaks, which serve as reliable reference points for wavelength calibration. High-precision spectrophotometers are essential for the certification of these standards, ensuring the utmost accuracy of the wavelength values assigned to the transmittance minima.

The process of certifying holmium perchlorate standards involves meticulous measurements of its spectral transmittance using a high-precision spectrophotometer. The wavelength scale of such an instrument is itself rigorously calibrated using primary standards, such as the emission lines of mercury and deuterium (B1214612) lamps. This ensures the traceability of the calibration to fundamental physical constants. The European Pharmacopoeia specifies particular absorption maxima for holmium perchlorate solutions, such as 241.15 nm, 287.15 nm, 361.5 nm, and 536.3 nm, for wavelength accuracy checks. However, the spectrum contains numerous other peaks that can also be utilized for this purpose.

The perceived position of these absorption maxima can be influenced by the spectral bandwidth of the spectrophotometer. Therefore, calibrations are often performed at specified spectral bandwidths, for instance, 2 nm, to ensure consistency and comparability of results. Studies have shown that the wavelengths of minimum transmittance are stable over a normal range of temperatures (e.g., 20°C to 30°C). The stability and reproducibility of holmium perchlorate solutions have been extensively documented, making them a robust and reliable choice for routine performance verification of spectrophotometers in various fields, including pharmaceutical and environmental analysis.

Below is a table detailing the certified wavelength peaks for a holmium perchlorate solution, which are commonly used for spectrophotometer calibration.

Wavelength (nm)
241.1
278.2
287.1
333.

Emerging Research Frontiers and Future Directions

Design and Synthesis of Novel Holmium Perchlorate-Based Materials with Tailored Optical Properties

The design and synthesis of new materials based on holmium are a burgeoning field, largely driven by the element's characteristic sharp and intense emission bands. mdpi.com Coordination polymers and metal-organic frameworks (MOFs) have emerged as a prominent class of functional materials due to their tunable structural and electronic properties, which can be modified by selecting different organic linkers and metal nodes. mu.edu.tr The synthesis of holmium(III) coordination polymers, often through methods like hydrothermal synthesis, allows for the creation of fascinating architectures with unique photoluminescent properties. mu.edu.trresearchgate.net

Researchers have successfully synthesized various Ho(III) cluster-based 3D coordination polymers. mu.edu.trresearchgate.net For instance, a complex with the formula {Ho2(H2O)2(DMF)2(ATPA)3}n (where H2ATPA is 2-Aminoterephthalic acid) was synthesized hydrothermally. mu.edu.tr In this structure, each holmium atom is coordinated to eight oxygen atoms, forming a distorted bicapped trigonal prismatic geometry. mu.edu.tr The effective energy transfer from the organic ligand to the Ho(III) ion in such complexes results in characteristic narrow emission bands, suggesting potential applications in the optical amplification field. mu.edu.tr The selection of appropriate organic ligands is critical for enhancing the luminescence properties of the resulting materials. mdpi.com

Solutions of holmium compounds, particularly holmium oxide dissolved in perchloric acid, are well-known for their sharp optical absorption peaks across the UV-visible spectrum (200-900 nm). wikipedia.org This property makes holmium perchlorate (B79767) solution an invaluable standard reference material for the calibration of the wavelength scale on optical spectrophotometers, a procedure recommended by international standards to ensure quality and traceability of measurements. wikipedia.orgresearchgate.netebsco.comsigmaaldrich.com

A significant area of research focuses on holmium-doped materials for green light emission. researchgate.net Holmium ions (Ho³⁺) are extensively studied for their potential to produce green luminescence. researchgate.net For example, holmium-doped Lead Tungsten Tellurite (LTT) glasses have been synthesized and characterized for their visible emission features. researchgate.net When excited at a wavelength of 452 nm, these glasses show three main emission transitions, with the ⁵F₄→⁵I₈ transition at 546 nm in the green region being the most intense. researchgate.net Research indicates that the emission intensity increases with Ho³⁺ concentration up to a certain point (e.g., 1 mol%), after which concentration quenching occurs. researchgate.net

Similarly, a novel holmium(III) coordination polymer involving 2,5-dihydroxy-1,4-terephthalic acid dianion as a ligand has been shown to have potential as a new green luminescence material. mdpi.com Another 3D holmium(III) coordination polymer has been reported to exhibit a unique bright green visible emission under UV light, making it a potentially useful photoactive material. researchgate.net The high stimulated emission cross-section and quantum efficiency observed in some holmium-doped borate (B1201080) glass systems suggest their suitability for fabricating green lasers. researchgate.net

Exploration of Holmium Perchlorate in Advanced Catalytic Systems

Lanthanide ions, including holmium, are explored for their catalytic properties in various chemical reactions. researchgate.netrsisinternational.org The catalytic effects of lanthanide perchlorate solutions have been studied, for instance, in the decomposition of dispiro(1,2-dioxetane-diadamantane). iaea.org Such studies determine the rate constants and activation parameters of decomposition, providing insight into the catalytic mechanism. iaea.org

The addition of foreign substances like lanthanide oxides to metallic salts such as barium perchlorate can significantly alter their thermal decomposition behavior due to catalytic effects. akjournals.com While this research used lanthanide oxides rather than perchlorates directly as catalysts, it demonstrates the catalytic potential of lanthanides in reactions involving perchlorate salts. akjournals.com More broadly, the conversion of perchlorate, a common water contaminant, into harmless chloride ions is a key area of research, with catalysis being a promising route to overcome the high activation energy of this process. nih.gov

Holmium oxide (Ho₂O₃) itself is recognized for its catalytic activity, enhancing reaction rates and efficiency in processes like organic synthesis and environmental catalysis. aemree.com In the context of methane (B114726) dry reforming, promoting a nickel-based catalyst with holmium oxide was found to improve the catalyst's basicity, which boosts the chemisorption and activation of CO₂, subsequently reducing coke formation. acs.org

Development of Holmium Perchlorate in High-Performance Magnetic Materials and Electronic Devices

Holmium possesses the highest magnetic moment of any naturally occurring element, making it a critical component in the development of high-performance magnetic materials. ebsco.comtradium.com It is used to create the strongest artificially generated magnetic fields by acting as a magnetic pole piece or flux concentrator in high-strength magnets. wikipedia.org

A particularly exciting frontier is the development of holmium-based single-molecule magnets (SMMs). nih.gov These are individual molecules that can function as tiny magnets, showing promise for applications in high-density information storage and quantum computing. nih.govacs.org Research on a holmium(III) complex with pentagonal-bipyramidal geometry highlighted how the coordination environment and hyperfine interactions contribute to its remarkable magnetic properties. nih.gov Another study on a mixed-valence holmium complex reported a record blocking temperature of 27.5 K and an exceptionally large magnetic coercivity of 32.6 T, the highest reported for any molecule-based magnetic material. acs.org

In the realm of electronics, holmium compounds are being investigated for use in advanced devices. Holmium hafnate (Ho₂Hf₂O₇) has been identified as a promising high-k dielectric material, a critical component in logic and memory devices like MOSFETs and DRAM. aip.org This material exhibits a stable, high dielectric constant and low loss, which are advantageous for further scaling of semiconductor devices. aip.org Additionally, a semiconductor system of tantalum oxide co-doped with gadolinium, holmium, and dysprosium has shown potential for use in microelectromechanical systems (MEMS), exhibiting favorable charge transport and stability for applications like supercapacitors and as an electron transport layer in perovskite solar cells. researchgate.net

Role of Holmium Perchlorate in Neutron Absorption Research

Holmium, specifically the stable isotope ¹⁶⁵Ho, has a very large thermal neutron capture cross-section, making it highly effective at absorbing neutrons. jkps.or.kraemree.com This property is of great importance for nuclear technology applications. jkps.or.kr Holmium is used as a "burnable poison" and in the control rods of nuclear reactors to regulate the rate of fission. ebsco.comaemree.comstanfordmaterials.com As it absorbs neutrons, it helps to control the chain reaction, ensuring the safe and stable operation of nuclear power plants. aemree.comsfa-oxford.com

Significant research has been dedicated to precisely measuring the neutron capture cross-sections of ¹⁶⁵Ho at various energy levels. jkps.or.kriaea.org These experimental data are crucial for reactor design and for nuclear and astrophysics studies. jkps.or.kr For example, measurements have been conducted in the keV-neutron energy region to provide accurate data for calculating reactor characteristics when holmium is used as a burnable poison in light-water reactors or as a control material for fast reactors. jkps.or.kr The table below presents some measured neutron capture cross-section values for ¹⁶⁵Ho at different neutron energies.

Neutron Energy (keV)Capture Cross-Section (barns)
151.15 ± 0.09
250.90 ± 0.07
300.83 ± 0.06
400.73 ± 0.06
500.64 ± 0.05
600.58 ± 0.05
800.49 ± 0.04
Data sourced from experimental measurements relative to the standard capture cross-sections of ¹⁹⁷Au. jkps.or.kr

Investigations into Holmium Perchlorate for Quantum Computing Applications

One of the most exciting future directions for holmium is in the field of quantum computing. aemree.comsfa-oxford.com The unique magnetic and quantum properties of holmium ions make them ideal candidates for the fundamental building blocks of quantum computers, known as qubits. nih.govacs.org

In a major breakthrough, researchers demonstrated that it is possible to store one bit of data on a single holmium atom. mdpi.comwikipedia.orgstanfordmaterials.com This discovery could revolutionize data storage and information processing. aemree.comstanfordmaterials.com Holmium-based single-ion magnets (SIMs) are being investigated not only for their magnetic properties but also for their quantum coherence, which is essential for quantum information processing technologies. nih.govacs.org By encapsulating a single magnetic holmium ion within a polyoxometalate cage, researchers are working to preserve the intrinsic quantum properties of the ion, a key step toward its use in molecular spintronics devices. rsc.orgenterrasolutions.com These investigations highlight the potential for holmium to become a critical material in the development of next-generation quantum computers. stanfordmaterials.comsfa-oxford.com

Q & A

Q. What is the standardized method for preparing holmium perchlorate solutions for UV-Vis spectrophotometer calibration?

Holmium perchlorate solutions are prepared by dissolving holmium oxide in perchloric acid. A typical protocol involves:

  • Accurately weighing 0.4 g of holmium oxide and transferring it to a 10 mL volumetric flask.
  • Dissolving it in 1.4 M perchloric acid (prepared by diluting 11.5 mL of 70% perchloric acid to 100 mL with purified water) and heating on a water bath.
  • Diluting to the mark with the same solvent to achieve a 4% w/v solution .
  • The solution is scanned between 200–700 nm using a 1 nm bandwidth and 0.5 nm data interval . Certified reference materials (e.g., pre-made holmium perchlorate filters) may also be used .

Q. What are the certified wavelength maxima and tolerances for holmium perchlorate in UV-Vis calibration?

The absorbance maxima for holmium perchlorate in 10% perchloric acid are observed at:

  • 241.15 nm (±1 nm), 287.15 nm (±1 nm), 361.50 nm (±1 nm), and 536.30 nm (±3 nm) .
  • Additional peaks include 485.0 nm, 536.5 nm, and 640.0 nm, with tolerances adhering to USP/Ph. Eur. guidelines (±1 nm in UV range, ±3 nm in visible range) . These values are critical for validating wavelength accuracy in instruments like the Agilent Cary 60 .

Q. What purity standards and trace analysis are required for reliable experimental results?

High-purity holmium perchlorate (≥99%) is essential, with trace rare earth contaminants ≤1%. For example, a Certificate of Analysis (CoA) for a 40% w/v solution confirmed 99.93% purity via EDTA titration and ICP validation, with 0.0665% trace rare earth content . Contaminants can interfere with hydrolysis or speciation studies, necessitating batch-specific validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in absorbance spectra between different holmium perchlorate solution lots?

Absorbance variations (e.g., 641.0 nm vs. 640.0 nm maxima in different lots ) arise from batch-specific acid concentrations or impurities. To mitigate:

  • Validate each lot using certified reference standards (e.g., NIST 32034) .
  • Cross-check with independent methods like potentiometry or isotopic ratio analysis (e.g., 35Cl/37Cl monitoring via LC/MS ).
  • Document lot-specific spectral data and adjust experimental protocols accordingly .

Q. How do ionic strength and counterions influence holmium speciation in hydrolysis studies?

In 2 M ionic strength solutions (NaClO₄ or NaCl), chloride ions reduce the solubility product of holmium hydroxide and alter hydrolysis constants. Spectrophotometric and potentiometric data analyzed with SQUAD/SUPERQUAD software show that Cl⁻ competes with OH⁻, shifting equilibrium toward Ho(OH)₃ precipitation . Such effects must be controlled in studies of rare earth element (REE) behavior in aqueous systems .

Q. What methodologies ensure compliance with regulatory guidelines for UV-Vis calibration using holmium perchlorate?

  • Follow USP <857> and Ph. Eur. 2.2.25 guidelines, which specify wavelength accuracy (±1 nm UV, ±3 nm visible) and solution preparation protocols .
  • Use ISO 17025-accredited procedures for instrument validation, including repeated scans (e.g., six replicates per peak ).
  • Cross-validate with alternative standards (e.g., holmium oxide filters) and document environmental controls (e.g., temperature at 303 K ).

Methodological Considerations

  • Safety : Holmium perchlorate solutions contain perchloric acid, a strong oxidizer. Handle under fume hoods, avoid contact with organics, and dispose of waste per local regulations .
  • Data Validation : Use isotopic ratio analysis (e.g., 35Cl/37Cl) to confirm perchlorate identity and rule out interferences like sulfate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.